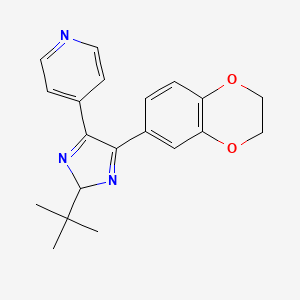

LolCDE-IN-3

Description

Propriétés

Formule moléculaire |

C20H21N3O2 |

|---|---|

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

4-[2-tert-butyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-imidazol-4-yl]pyridine |

InChI |

InChI=1S/C20H21N3O2/c1-20(2,3)19-22-17(13-6-8-21-9-7-13)18(23-19)14-4-5-15-16(12-14)25-11-10-24-15/h4-9,12,19H,10-11H2,1-3H3 |

Clé InChI |

PHMKDXHUEUNUOM-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GNLPTIN-1; GNLPT-IN1; GNLPT IN-1; GNLPT-IN 1; GNLPTIN1; GNLPT-IN-1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LolCDE Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Lol (Localization of lipoproteins) pathway is an essential transport system in Gram-negative bacteria responsible for trafficking outer membrane lipoproteins from the inner membrane to the outer membrane.[1] The ATP-binding cassette (ABC) transporter LolCDE is the central component of this pathway, initiating the transport process by recognizing and extracting lipoproteins from the inner membrane.[2][3] Its essential nature makes it a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[2] This guide provides a detailed technical overview of the mechanism of action of inhibitors targeting the LolCDE complex. While information on a specific compound designated "LolCDE-IN-3" is not available in the public domain, this document will focus on the well-characterized inhibitors G0507 and pyridineimidazole compounds to illustrate the core principles of LolCDE inhibition.

The LolCDE Transporter: Structure and Function

The LolCDE complex is an inner membrane-embedded ABC transporter composed of three subunits: LolC, LolD, and LolE.[4] LolC and LolE are transmembrane proteins that form the translocation channel and the lipoprotein binding site, while LolD is a cytoplasmic ATPase that provides the energy for transport through ATP hydrolysis.[4][5]

The transport cycle begins with the recognition and binding of a mature, triacylated lipoprotein to the V-shaped cavity formed by LolC and LolE.[4][6] ATP binding to LolD induces a conformational change in the complex, leading to the extrusion of the lipoprotein from the inner membrane and its transfer to the periplasmic chaperone, LolA.[4][5] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor LolB, which facilitates its insertion into the outer membrane.[1]

Mechanism of Action of LolCDE Inhibitors

Inhibitors of LolCDE disrupt the lipoprotein transport process, leading to the accumulation of outer membrane-destined lipoproteins in the inner membrane and ultimately causing cell death.[7][8] The specific mechanisms of two well-studied classes of LolCDE inhibitors are detailed below.

G0507: A Pyrrolopyrimidinedione Inhibitor

G0507 is a novel pyrrolopyrimidinedione compound identified through phenotypic screening for inhibitors of Escherichia coli growth that also induce the σE stress response, a hallmark of outer membrane disruption.[7][9]

Binding and Effect on ATPase Activity: G0507 binds directly to the LolCDE complex.[7][10] Interestingly, instead of inhibiting the ATPase activity of LolD, G0507 stimulates it.[7][10] This suggests that G0507 uncouples ATP hydrolysis from the productive transport of lipoproteins. Resistance to G0507 is conferred by mutations in lolC, lolD, and lolE.[7] A specific mutation, Q258K in LolC, allows G0507 to still bind to the complex but prevents the stimulation of ATPase activity, conferring high-level resistance.[7][10] This indicates that the overstimulation of ATP hydrolysis is a key aspect of G0507's inhibitory mechanism.

Cellular Phenotype: Treatment of E. coli with G0507 results in the accumulation of fully processed Lpp, a major outer membrane lipoprotein, in the inner membrane.[7] This confirms that G0507 inhibits the first step of the Lol pathway, the extraction of lipoproteins from the inner membrane.

Pyridineimidazole Inhibitors

Pyridineimidazole compounds represent another class of LolCDE inhibitors discovered through phenotypic screening.[8]

Binding and Effect on Lipoprotein Release: Resistance to pyridineimidazoles maps to mutations in either the lolC or lolE genes, strongly suggesting that the LolCDE complex is their direct target.[8] These compounds have been shown to inhibit the LolA-dependent release of the lipoprotein Lpp from E. coli spheroplasts.[8] This indicates that they directly interfere with the transfer of lipoproteins from LolCDE to LolA. The precise effect of pyridineimidazoles on the ATPase activity of LolD has not been reported.

Cellular Phenotype: Similar to G0507, the cellular phenotype of pyridineimidazole treatment is consistent with the disruption of lipoprotein targeting to the outer membrane.[8]

Quantitative Data

The following tables summarize the available quantitative data for the LolCDE inhibitor G0507.

Table 1: Minimum Inhibitory Concentration (MIC) of G0507 against E. coli

| Strain | Relevant Genotype | G0507 MIC (µg/mL) | Fold Change in MIC |

| imp4213 | Wild-type | 0.25 | - |

| Mutant 1 | lolC (Q258K) | ≥ 16 | ≥ 64 |

| Mutant 2 | lolD (P164S) | ≥ 16 | ≥ 64 |

| Mutant 3 | lolE (L371P) | ≥ 16 | ≥ 64 |

Data extracted from a study by Nishiyama et al. (2018)[9]

Experimental Protocols

This section details the key experimental methodologies used to characterize LolCDE inhibitors.

Spheroplast Assay for Lipoprotein Release

This assay is used to directly measure the release of lipoproteins from the inner membrane.

-

Preparation of Spheroplasts: E. coli cells are treated with lysozyme and EDTA in an osmotically stabilizing buffer to remove the outer membrane and cell wall, respectively, yielding spheroplasts.

-

Labeling of Lipoproteins: Spheroplasts are incubated with a radioactive amino acid (e.g., [3H]-arginine) to label newly synthesized proteins, including lipoproteins.

-

Inhibition and Lipoprotein Release: The labeled spheroplasts are incubated with the test compound (e.g., a pyridineimidazole) and purified LolA protein.

-

Analysis: The spheroplasts are pelleted by centrifugation. The supernatant, containing released LolA-lipoprotein complexes, is analyzed by immunoprecipitation with anti-LolA antibodies, followed by SDS-PAGE and autoradiography to quantify the amount of released lipoprotein.

In Vitro ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of purified LolCDE.

-

Purification of LolCDE: The LolCDE complex is overexpressed and purified from E. coli membranes using affinity chromatography.

-

Assay Reaction: Purified LolCDE is incubated with ATP and the test compound (e.g., G0507) in a suitable reaction buffer.

-

Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated and compared between treated and untreated samples to determine the effect of the inhibitor.

Whole-Genome Sequencing of Resistant Mutants

This method is used to identify the genetic basis of resistance to a LolCDE inhibitor.

-

Selection of Resistant Mutants: A large population of bacteria is exposed to the inhibitor at a concentration above its MIC. Spontaneous resistant mutants are isolated.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental strain.

-

Whole-Genome Sequencing: The genomes of the resistant and parental strains are sequenced using a high-throughput sequencing platform.

-

Variant Calling: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) and other genetic variations present in the resistant mutants but not in the parental strain. These mutations often pinpoint the drug's target.

Visualizations

Signaling Pathway

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

Inhibitor Mechanism of Action

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 7. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

The LolCDE Complex: A Novel Target for Gram-Negative Antibacterials

Note: No public domain information is currently available for a specific inhibitor designated "LolCDE-IN-3." This technical guide provides a detailed overview of the LolCDE complex as a therapeutic target and features data and methodologies from studies of other known LolCDE inhibitors.

Executive Summary

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates the discovery of novel therapeutic targets. The Lipoprotein outer membrane localization (Lol) pathway, essential for the viability of many Gram-negative bacteria, presents a promising avenue for new antibiotic development. At the heart of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. This complex is responsible for the crucial first step in trafficking lipoproteins from the inner to the outer membrane. Inhibition of LolCDE disrupts outer membrane biogenesis, leading to bacterial cell death. This guide details the function of LolCDE, its mechanism of inhibition by small molecules, and the experimental protocols used to characterize these interactions.

The LolCDE Complex: The Target

The LolCDE complex is an essential inner membrane ABC transporter in Gram-negative bacteria.[1][2] It is comprised of three proteins: LolC and LolE, which form the transmembrane domains, and LolD, which is the nucleotide-binding domain that hydrolyzes ATP to power the transport process.[3][4] The primary function of the LolCDE complex is to recognize and extract lipoproteins destined for the outer membrane from the inner membrane.[1][2][5] Once extracted, these lipoproteins are transferred to a periplasmic chaperone, LolA, for subsequent delivery to the outer membrane via the LolB receptor.[1][2][5] This entire pathway is critical for maintaining the integrity and function of the Gram-negative outer membrane.[6]

Inhibition of the LolCDE complex blocks the release of lipoproteins from the inner membrane, leading to their accumulation and ultimately causing cell envelope stress and bacterial death.[1][7] This makes the LolCDE complex a highly attractive target for the development of new antibiotics against Gram-negative pathogens.

Quantitative Data for LolCDE Inhibitors

Several small molecule inhibitors of the LolCDE complex have been identified and characterized. The following tables summarize the in vitro activity of two such inhibitors, a pyridineimidazole compound (Compound 2) and a pyrrolopyrimidinedione (G0507), against Escherichia coli.

Table 1: Minimum Inhibitory Concentrations (MIC) of LolCDE Inhibitors against E. coli

| Compound | E. coli Strain | MIC (µg/mL) | Reference |

| Compound 2 | MG1655 ΔtolC | 0.125 - 0.25 | [7] |

| G0507 | MG1655 ΔtolC | 0.5 | [8] |

Table 2: Resistance Mutations to LolCDE Inhibitors in E. coli

| Inhibitor | Resistant Mutant Gene | Amino Acid Substitution | Reference |

| Compound 1 | lolC | N265K | [1] |

| Compound 1 | lolE | L371P | [1] |

| G0507 | lolC | Q258K | [1][9] |

| G0507 | lolE | L371P, P372L | [10] |

Experimental Protocols

Spheroplast-Based Lipoprotein Release Assay

This assay biochemically confirms that an inhibitor blocks the LolCDE-mediated transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.

Methodology:

-

Spheroplast Preparation: E. coli cells are treated with lysozyme and EDTA in a hypertonic buffer to remove the outer membrane and cell wall, resulting in inner membrane spheroplasts.

-

Inhibition and Lipoprotein Release: The prepared spheroplasts are incubated with the test compound (e.g., a LolCDE inhibitor) or a vehicle control (DMSO).

-

LolA-Mediated Extraction: Purified, soluble LolA protein is added to the spheroplast suspension. The LolCDE complex, if active, will transfer lipoproteins to LolA.

-

Analysis: The spheroplasts are pelleted by centrifugation. The supernatant, containing LolA and any released lipoproteins, is collected.

-

Detection: The presence of a specific lipoprotein (e.g., Lpp) in the supernatant is detected by SDS-PAGE and immunoblotting using an antibody specific to that lipoprotein. A successful inhibitor will prevent the appearance of the lipoprotein in the supernatant.[1][5]

ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the LolD subunit of the LolCDE complex.

Methodology:

-

Purification of LolCDE: The LolCDE complex is overexpressed and purified from bacterial membranes using affinity chromatography.

-

Assay Reaction: The purified LolCDE is incubated in a reaction buffer containing ATP and the test compound.

-

Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate. This can be done using a colorimetric method, such as the malachite green assay.

-

Analysis: The ATPase activity in the presence of the inhibitor is compared to the activity in the presence of a vehicle control. Some inhibitors may stimulate futile ATP hydrolysis, while others might inhibit it. For example, G0507 was found to stimulate the ATPase activity of wild-type LolCDE.[1]

Visualizations

The Lol Lipoprotein Trafficking Pathway

The following diagram illustrates the sequential steps of lipoprotein transport from the inner membrane to the outer membrane in Gram-negative bacteria, which is the pathway targeted by LolCDE inhibitors.

References

- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

The Lipoprotein Transport Pathway (Lol System)

An In-depth Technical Guide on the Inhibition of the Lipoprotein Transport Pathway by Targeting LolCDE

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bacterial lipoprotein transport pathway, orchestrated by the Lol system, is an essential process in Gram-negative bacteria, responsible for trafficking lipoproteins from the inner membrane to the outer membrane. Its critical role in maintaining the integrity of the outer membrane makes it a compelling target for the development of novel antibiotics. This document provides a detailed overview of the Lol pathway, focusing on the ATP-binding cassette (ABC) transporter LolCDE, a key player in this process. While specific data on a compound designated "LolCDE-IN-3" is not publicly available, this guide will use known LolCDE inhibitors as exemplars to discuss the mechanism of inhibition, present relevant quantitative data, and detail the experimental protocols for identifying and characterizing such compounds.

In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and are anchored to the inner membrane after a series of modifications.[1][2] The localization of lipoproteins (Lol) system is then responsible for their transport to the outer membrane.[1][3] This pathway is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.[1][4][5]

The process begins with the LolCDE complex , an ABC transporter embedded in the inner membrane.[3][4][5] This complex recognizes and extracts lipoproteins destined for the outer membrane from the inner membrane.[1][4][5] This extraction is an ATP-dependent process, with LolD acting as the ATPase that fuels the transport.[1][6]

Once extracted, the lipoprotein is transferred to LolA , a soluble periplasmic chaperone protein.[4][5][7] LolA shields the hydrophobic acyl chains of the lipoprotein as it traverses the aqueous periplasm.[2][7]

Finally, at the outer membrane, the lipoprotein is received by LolB , an outer membrane lipoprotein that facilitates the insertion of the transported lipoprotein into the inner leaflet of the outer membrane.[1][4][5]

The essentiality of the Lol pathway for the viability of many Gram-negative bacteria underscores its potential as an antibiotic target.[3][4][5]

Figure 1: The Lol Lipoprotein Transport Pathway.

Mechanism of Action of LolCDE Inhibitors

Inhibitors of LolCDE, such as certain pyridineimidazole and pyrrolopyrimidinedione compounds, disrupt the lipoprotein transport pathway at its initial step.[8][9] These small molecules are believed to bind to the LolCDE complex, interfering with its function.[8][9] The primary mechanism of action is the blockage of the release of outer membrane-specific lipoproteins from the inner membrane.[8]

This inhibition leads to the accumulation of mature lipoproteins in the inner membrane, which is detrimental to the cell.[9] The mislocalization of lipoproteins disrupts the biogenesis and integrity of the outer membrane, ultimately leading to cell death.[2][8] Resistance to these inhibitors often arises from mutations in the lolC, lolD, or lolE genes, further confirming the LolCDE complex as the molecular target.[8][9]

Figure 2: Mechanism of LolCDE Inhibition.

Quantitative Data for Known LolCDE Inhibitors

While data for "this compound" is unavailable, the following table summarizes the minimum inhibitory concentrations (MICs) for known LolCDE inhibitors against various Gram-negative bacteria. This data is crucial for evaluating the potency and spectrum of activity of these compounds.

| Compound | Organism | Strain | MIC (µg/mL) | Reference |

| G0507 | Escherichia coli | MG1655 ΔtolC | 0.78 | [9] |

| Enterobacter aerogenes | ATCC 13048 | 6.25 | [9] | |

| Klebsiella pneumoniae | ATCC 43816 | 12.5 | [9] | |

| Compound 2 | Escherichia coli | Not specified, but noted to be more active than Compound 1 | [10] |

Experimental Protocols

The identification and characterization of LolCDE inhibitors involve a combination of phenotypic screening, genetic analysis, and biochemical assays.

Phenotypic Screening

A common starting point is a high-throughput phenotypic screen to identify compounds that inhibit the growth of a target bacterium, often using a strain with a compromised outer membrane or efflux system (e.g., E. coli ΔtolC) to enhance compound entry.[11] Hits from the primary screen can then be triaged using secondary assays, such as monitoring the induction of stress responses indicative of outer membrane disruption, like the σE stress response.[9][11]

Resistance Mutation Mapping

To identify the molecular target of a hit compound, spontaneous resistant mutants are selected by plating the bacteria on agar containing the inhibitor. The genomes of these resistant isolates are then sequenced to identify mutations. Mutations conferring resistance that map to the lolC, lolD, or lolE genes strongly suggest that the LolCDE complex is the target of the compound.[8][9]

In Vitro Lipoprotein Release Assay

This biochemical assay directly assesses the inhibition of LolCDE function. The general steps are as follows:

-

Preparation of Spheroplasts: The outer membrane of the bacteria is removed to create spheroplasts, which retain the inner membrane and the LolCDE complex.[8]

-

Incubation: The spheroplasts are incubated with the inhibitor compound at various concentrations.

-

Lipoprotein Release: Purified periplasmic chaperone LolA is added to the spheroplast suspension. In the absence of an inhibitor, LolCDE will transfer lipoproteins (like Lpp) from the inner membrane to LolA.[8]

-

Detection: The amount of lipoprotein released to LolA is quantified, typically by separating the components via SDS-PAGE and performing an immunoblot analysis using antibodies against the lipoprotein of interest (e.g., anti-Lpp).[10] A reduction in the amount of released lipoprotein in the presence of the compound indicates inhibition of LolCDE.

References

- 1. Outer membrane lipoprotein biogenesis: Lol is not the end - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

The Impact of LolCDE-IN-3 on Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipoprotein transport (Lol) pathway, essential for the biogenesis of the outer membrane in these bacteria, has emerged as a promising target for novel antibiotics. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for extracting lipoproteins from the inner membrane. Inhibition of LolCDE leads to the mislocalization of lipoproteins, disruption of the outer membrane integrity, and ultimately, bacterial cell death.[1][2] This technical guide provides an in-depth analysis of the effects of LolCDE inhibitors on Gram-negative bacteria, with a focus on the core mechanisms and experimental methodologies used to characterize these compounds. Due to the limited public data on the specific compound "LolCDE-IN-3," this document will utilize data from the well-characterized LolCDE inhibitor G0507 as a representative example to illustrate the effects and methods of analysis.

Introduction to the Lol Pathway

In Gram-negative bacteria, the cell envelope is a complex structure composed of an inner membrane (IM), a periplasmic space containing a peptidoglycan layer, and an outer membrane (OM).[1] Lipoproteins are a crucial class of proteins that are anchored to these membranes and play vital roles in maintaining structural integrity, nutrient acquisition, and virulence.[3] The localization of lipoproteins to the OM is exclusively managed by the Lol pathway.[4][5]

The process begins at the inner membrane, where the LolCDE complex, an ABC transporter, recognizes and extracts OM-destined lipoproteins.[5][6] This process is energized by ATP hydrolysis, facilitated by the LolD subunits.[4] The extracted lipoprotein is then transferred to a periplasmic chaperone, LolA, which shuttles it across the periplasm to the OM-anchored receptor, LolB.[4][5] LolB then facilitates the insertion of the lipoprotein into the inner leaflet of the outer membrane.[4] The entire LolABCDE system is essential for the viability of most Gram-negative bacteria, making it an attractive target for new antibacterial agents.[1][2]

Mechanism of Action of LolCDE Inhibitors

LolCDE inhibitors, such as the representative compound G0507, function by directly targeting the LolCDE complex.[1][7] Genetic studies have shown that mutations conferring resistance to these inhibitors map to the lolC, lolD, and lolE genes.[1] Biochemical assays confirm that these compounds bind to the LolCDE complex.[1][8] The binding of the inhibitor interferes with the normal function of the transporter, preventing the release of mature lipoproteins from the inner membrane.[1][8] This leads to an accumulation of fully processed lipoproteins in the inner membrane, a hallmark of LolCDE inhibition.[1][8] The mislocalization of these lipoproteins disrupts the biogenesis of the outer membrane, leading to increased membrane stress, morphological defects, and eventual cell lysis.[1][9]

dot

References

- 1. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Separation of the cell envelope for Gram-negative bacteria into inner and outer membrane fractions with technical adjustments for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient subfractionation of gram-negative bacteria for proteomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

The Structural Basis of LolCDE Inhibition: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is responsible for the crucial first step of lipoprotein trafficking from the inner to the outer membrane. Its essentiality and absence in eukaryotes make it a prime target for the development of novel antibiotics. This technical guide provides an in-depth overview of the structural and functional basis of LolCDE, with a specific focus on the mechanisms of its inhibition. We present a compilation of quantitative data on known inhibitors, detailed experimental protocols for studying the complex, and visual representations of the transport pathway and experimental workflows to facilitate further research and development in this critical area of antibacterial drug discovery.

Introduction: The LolCDE Lipoprotein Transport Machinery

In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and anchored to the inner membrane. A significant portion of these lipoproteins must then be transported to the outer membrane to perform essential functions, including maintaining cell envelope integrity and virulence. This transport is orchestrated by the Lol (Localization of lipoproteins) pathway.[1][2] The LolCDE complex is the inner membrane component of this pathway, functioning as a molecular extruder that recognizes and extracts lipoproteins destined for the outer membrane.[1][3]

The complex is composed of three proteins: LolC and LolE, which are homologous integral membrane proteins forming the transmembrane domains (TMDs), and two copies of LolD, the ATPase subunit that fuels the transport cycle through ATP hydrolysis.[1][2] The process is initiated by the recognition of the lipoprotein's N-terminal acyl chains and specific residues by the LolCDE complex.[1] ATP binding and hydrolysis by the LolD subunits then drive conformational changes in LolC and LolE, leading to the extraction of the lipoprotein from the inner membrane and its transfer to the periplasmic chaperone, LolA.

Structural Insights into LolCDE Function and Inhibition

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the E. coli LolCDE complex in various functional states: apo, lipoprotein-bound, and with ATP analogs.[1][4] These structures have revealed a V-shaped cavity formed by the TMDs of LolC and LolE where the acyl chains of the lipoprotein bind.[1]

Inhibition of LolCDE can occur through different mechanisms, including interference with substrate binding, disruption of the ATP hydrolysis cycle, or by locking the transporter in a non-productive conformation. Several small molecule inhibitors targeting LolCDE have been identified, including the pyrrolopyrimidinedione G0507 and various pyridineimidazole compounds.[5][6][7][8][9][10] Resistance mutations to these inhibitors often map to the TMDs of LolC and LolE, suggesting that these regions are critical for inhibitor binding and action.[6][7]

Quantitative Analysis of LolCDE Inhibitors

A summary of the available quantitative data for known LolCDE inhibitors is presented below. This data is crucial for understanding their potency and mechanism of action, and for guiding the development of new, more effective compounds.

| Inhibitor/Compound | Type | Target | KD (μM) | IC50 (μM) | MIC (µg/mL) | Organism | Notes |

| G0507 | Pyrrolopyrimidinedione | LolCDE | 1.4 ± 0.5 | - | 0.5 (ΔtolC), 1 (imp4213) | E. coli | Stimulates ATPase activity of wild-type LolCDE.[6][7][9][10] |

| Ortho-vanadate | Phosphate analog | LolCDE (ATPase) | - | 20.9 ± 1.7 | - | E. coli | Non-specific ABC transporter inhibitor.[6][11] |

| Compound 1 | Pyridineimidazole | LolCDE | - | >256 (cell wall incorp.) | 32 (WT), 0.25 (ΔtolC) | E. coli | Inhibits lipoprotein release from spheroplasts.[5] |

| Compound 2 | Pyridineimidazole | LolCDE | - | - | 4 (WT), ≤0.06 (ΔtolC) | E. coli | More potent analog of Compound 1.[5][12][13] |

| Compound 2A | Pyridineimidazole | LolCDE | - | - | - | P. aeruginosa | Active against P. aeruginosa expressing E. coli LolCDE.[12] |

Km for ATP for Wild-type LolCDE was determined to be 176 ± 45 μM with a kcat of 0.22 ± 0.02 s−1.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study LolCDE inhibition.

Expression, Purification, and Reconstitution of LolCDE

Objective: To obtain pure and functional LolCDE complex for structural and functional studies.

Protocol:

-

Expression: The lolCDE genes, with a C-terminal Strep-tag II on LolD, are cloned into a pBAD22 vector and transformed into E. coli BL21 (DE3) cells.[1] Cells are grown in LB medium with appropriate antibiotics at 37°C to an OD600 of ~1.0. Protein expression is induced with 0.05% (w/v) L-arabinose at 18°C for 14-16 hours.[1]

-

Membrane Preparation: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).[1] Cells are lysed by sonication or using a microfluidizer.[6] Cell debris is removed by low-speed centrifugation, and the total membranes are collected by ultracentrifugation.

-

Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent such as 1% n-dodecyl-β-D-maltoside (DDM) for 1 hour at 4°C.[14]

-

Purification: The solubilized protein is clarified by ultracentrifugation and the supernatant is loaded onto a Strep-Tactin affinity column. The column is washed with a buffer containing a lower concentration of DDM (e.g., 0.02%) and the protein is eluted with the same buffer containing desthiobiotin.

-

Reconstitution into Nanodiscs or Liposomes: For functional and structural studies, purified LolCDE is reconstituted into nanodiscs using a membrane scaffold protein (e.g., MSP1D1) and phospholipids, or into liposomes.[1] The mixture is incubated and the detergent is removed by dialysis or using bio-beads. The reconstituted LolCDE is further purified by size-exclusion chromatography.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of LolCDE in different functional states.

Protocol:

-

Grid Preparation: Purified and reconstituted LolCDE (typically at a concentration of 0.1-5 mg/mL) is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).[15] The grids are blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).[15]

-

Data Collection: The frozen grids are screened for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection is performed to acquire a large dataset of movie micrographs.[4]

-

Image Processing: The movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles are then picked, extracted, and subjected to 2D and 3D classification to obtain a homogeneous set of particles. A final 3D reconstruction is generated, and the atomic model is built into the cryo-EM map.[16]

ATPase Activity Assay

Objective: To measure the ATP hydrolysis activity of LolCDE and assess the effect of inhibitors.

Protocol:

-

Reaction Setup: The assay is typically performed using a malachite green-based colorimetric method that detects the release of inorganic phosphate (Pi).[17][18] The reaction mixture contains purified, reconstituted LolCDE (e.g., 10 nM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1% glycerol, and detergent/amphipol if necessary).[7]

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP (e.g., 50 µM).[7] The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

-

Quenching and Detection: The reaction is stopped by the addition of a detection reagent (e.g., Transcreener detection buffer or a malachite green/molybdate solution).[7][19] After color development, the absorbance is measured at a specific wavelength (e.g., 620 nm).[1]

-

Data Analysis: A standard curve using known concentrations of phosphate is used to quantify the amount of Pi produced. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Lipoprotein Transport Assay

Objective: To directly measure the ability of LolCDE to extract lipoproteins from the inner membrane and transfer them to LolA, and to assess the inhibitory effect of compounds on this process.

Protocol:

-

Preparation of Spheroplasts: E. coli cells are treated with lysozyme and EDTA to remove the outer membrane and cell wall, resulting in spheroplasts that retain the inner membrane.[5]

-

Labeling of Lipoproteins (Optional): Lipoproteins can be radioactively labeled by growing the cells in the presence of a radiolabeled amino acid (e.g., [35S]-methionine).

-

Transport Reaction: Spheroplasts are incubated with purified LolA in the presence or absence of the inhibitor. The reaction is initiated by the addition of ATP.[5]

-

Separation and Detection: After incubation, the spheroplasts are separated from the supernatant (containing LolA and any released lipoproteins) by centrifugation. The amount of lipoprotein transferred to LolA in the supernatant is analyzed by SDS-PAGE and immunoblotting using an antibody against the specific lipoprotein (e.g., Lpp) or by autoradiography if radiolabeled.[5]

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding affinity and kinetics of inhibitors to the LolCDE complex.

Protocol:

-

Chip Preparation: Purified LolCDE is immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[20]

-

Binding Analysis: A series of concentrations of the small molecule inhibitor (analyte) are injected over the chip surface. The binding is monitored in real-time as a change in the resonance units (RU).

-

Regeneration: After each injection, the chip surface is regenerated using a solution that dissociates the bound analyte without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]

Visualizing the LolCDE Pathway and Experimental Workflows

To further aid in the understanding of LolCDE function and the methodologies to study it, the following diagrams have been generated using the DOT language.

Caption: LolCDE transport cycle and points of inhibition.

Caption: Workflow for LolCDE inhibitor discovery and characterization.

Conclusion and Future Directions

The structural and functional elucidation of the LolCDE complex has paved the way for targeted drug discovery efforts against Gram-negative bacteria. The availability of high-resolution structures allows for rational, structure-based design of novel inhibitors. The experimental protocols outlined in this guide provide a framework for the identification and characterization of new chemical entities that can effectively block the essential lipoprotein trafficking pathway. Future work should focus on expanding the chemical diversity of LolCDE inhibitors to overcome potential resistance mechanisms and improve their pharmacokinetic and pharmacodynamic properties. The continued investigation into the dynamic conformational changes of LolCDE during its catalytic cycle will undoubtedly reveal new avenues for therapeutic intervention.

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-scale preparation of the homogeneous LolA–lipoprotein complex and efficient in vitro transfer of lipoproteins to the outer membrane in a LolB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Overexpression of LolCDE Allows Deletion of the Escherichia coli Gene Encoding Apolipoprotein N-Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. researchgate.net [researchgate.net]

- 19. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 21. biosensingusa.com [biosensingusa.com]

Probing the Achilles' Heel of Gram-Negative Bacteria: A Technical Guide to the LolCDE-IN-3 Binding Site

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the bacterial lipoprotein transport (Lol) system presents a promising and largely untapped therapeutic target. This in-depth technical guide provides a comprehensive overview of the binding site for inhibitors, exemplified by LolCDE-IN-3, on the essential LolCDE complex in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals actively seeking to design and develop novel antimicrobial agents.

The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is crucial for the viability of Gram-negative bacteria. It is responsible for the transport of outer membrane lipoproteins, which are vital for maintaining the structural integrity and function of the bacterial cell envelope.[1][2][3][4][5][6] Inhibition of LolCDE disrupts this essential pathway, leading to bacterial cell death.[2][3][6]

This guide synthesizes structural data, quantitative binding information for known inhibitors, and detailed experimental protocols to provide a robust framework for understanding the molecular interactions governing inhibitor binding.

The Lipoprotein Binding Site: A Blueprint for Inhibition

The foundation for understanding inhibitor binding lies in the detailed structural and functional characterization of the natural substrate binding site within the LolCDE complex. Cryo-electron microscopy (cryo-EM) studies have revealed that LolCDE possesses a V-shaped central cavity formed by the transmembrane domains (TMDs) of the LolC and LolE subunits.[1][7] This cavity accommodates the acyl chains of the lipoprotein substrate.

The triacyl chains of the lipoprotein are inserted into two hydrophobic pockets within this cavity.[8] The amide-linked acyl chain (R3) establishes the most extensive interactions, highlighting its critical role in substrate recognition.[8][9] The N-terminal peptide of the lipoprotein also forms important interactions with the complex.[8][9] The recognition process is highly specific, enabling LolCDE to distinguish between outer membrane-destined triacylated lipoproteins and inner membrane-retained diacylated lipoproteins.

Key residues lining this binding pocket are crucial for substrate interaction and subsequent transport. Mutagenesis and photo-crosslinking studies have identified several residues in both LolC and LolE that are critical for lipoprotein binding and the overall function of the transporter.[1][10]

This compound and Other Small Molecule Inhibitors: Hijacking the Machinery

While specific data for "this compound" is not available in the public domain, the binding mechanisms of other well-characterized LolCDE inhibitors, such as pyridineimidazole compounds (e.g., compound 2) and pyrrolopyrimidinediones (e.g., G0507), provide a strong model for how novel inhibitors like this compound likely function.[2][3][6][11]

These inhibitors are thought to bind within or near the lipoprotein binding cavity, interfering with the transport cycle. Evidence for this comes from the mapping of resistance mutations, which are frequently found in the transmembrane and periplasmic regions of LolC and LolE that form the central cavity.[2][11] For instance, mutations conferring resistance to a pyridineimidazole inhibitor were identified in both LolC and LolE.[2] Similarly, resistance to G0507 mapped to all three components of the complex: LolC, LolD, and LolE.[3][6][11]

Interestingly, some inhibitors do not simply block substrate binding but rather modulate the conformational changes of the complex. For example, one study suggests that a LolCDE inhibitor does not prevent lipoprotein binding but instead promotes the dissociation of the bound lipoprotein, likely by interfering with the ATP hydrolysis cycle.[12] Another inhibitor, G0507, was found to bind to the LolCDE complex and stimulate its ATPase activity.[3][6][11]

Quantitative Data for Known LolCDE Inhibitors

To facilitate comparative analysis and guide drug design efforts, the following table summarizes key quantitative data for known LolCDE inhibitors.

| Inhibitor | Target | Organism | MIC (μg/mL) | Resistance Mutations | Reference |

| Compound 1 (Pyridineimidazole) | LolCDE | E. coli ΔtolC | 0.25 | LolC, LolE | [2] |

| Compound 2 (Pyridineimidazole) | LolCDE | E. coli ΔtolC | 0.12 | LolC, LolE | [2] |

| G0507 (Pyrrolopyrimidinedione) | LolCDE | E. coli ΔtolC | 0.78 | LolC, LolD, LolE | [3][11] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.

Experimental Protocols for Studying LolCDE-Inhibitor Interactions

The following section details key experimental methodologies for characterizing the binding and effect of inhibitors on the LolCDE complex.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Objective: To determine the high-resolution structure of the LolCDE complex in the presence of an inhibitor to identify the binding site and conformational changes.

Methodology:

-

Protein Expression and Purification: The LolCDE complex is overexpressed in E. coli and purified using affinity chromatography (e.g., Strep-tag on LolD).[1][13] The purified complex is then reconstituted into nanodiscs to mimic the native membrane environment.[1]

-

Complex Formation: The purified LolCDE-nanodisc complex is incubated with a molar excess of the inhibitor (e.g., this compound).

-

Grid Preparation and Data Collection: The complex-inhibitor solution is applied to cryo-EM grids, vitrified in liquid ethane, and screened for optimal ice thickness. Data is collected on a high-end transmission electron microscope.

-

Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for drift. Particles are picked, subjected to 2D and 3D classification, and a final 3D map is reconstructed.

-

Model Building and Refinement: An atomic model of the LolCDE-inhibitor complex is built into the cryo-EM density map and refined.

In Vivo Photo-Crosslinking

Objective: To identify direct interaction sites between an inhibitor and the LolCDE complex within a living cell.

Methodology:

-

Synthesis of a Photo-reactive Inhibitor Analog: A version of the inhibitor (e.g., this compound) is synthesized with a photo-activatable crosslinking group (e.g., benzophenone).

-

Treatment of Bacterial Cells: E. coli cells expressing the LolCDE complex are treated with the photo-reactive inhibitor analog.

-

UV Irradiation: The cells are exposed to UV light to induce crosslinking between the inhibitor and interacting residues on the LolCDE complex.

-

Purification and Analysis: The LolCDE complex is purified, and the crosslinked products are identified using techniques such as mass spectrometry or Western blotting with an antibody against the inhibitor.

Spheroplast-Based Lipoprotein Release Assay

Objective: To biochemically assess the inhibitory effect of a compound on the release of lipoproteins from the inner membrane.

Methodology:

-

Preparation of Spheroplasts: E. coli cells are treated with lysozyme and EDTA to remove the outer membrane, generating spheroplasts that retain the inner membrane and its components, including LolCDE.[2]

-

Inhibition Assay: Spheroplasts are incubated with the test inhibitor (e.g., this compound) at various concentrations.

-

Lipoprotein Release: The release of a specific lipoprotein (e.g., Lpp) from the spheroplasts is initiated by the addition of purified LolA protein and ATP.[2]

-

Detection: The amount of released lipoprotein in the supernatant is quantified by Western blotting. A reduction in released lipoprotein in the presence of the inhibitor indicates its efficacy.

ATPase Activity Assay

Objective: To determine the effect of an inhibitor on the ATP hydrolysis activity of the LolCDE complex.

Methodology:

-

Purification of LolCDE: The LolCDE complex is purified as described for cryo-EM.

-

ATPase Assay: The purified complex is incubated with ATP in the presence and absence of the inhibitor.

-

Phosphate Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method (e.g., malachite green assay). An alteration in the ATPase rate in the presence of the inhibitor provides insights into its mechanism of action.[6][11]

Visualizing the LolCDE Pathway and Inhibition

The following diagrams illustrate the key processes involved in lipoprotein transport by LolCDE and the points of inhibition.

Caption: The canonical Lol pathway for lipoprotein transport in Gram-negative bacteria.

Caption: A logical workflow for the characterization of a novel LolCDE inhibitor.

Conclusion and Future Directions

The LolCDE complex represents a critical vulnerability in Gram-negative bacteria, and its inhibition is a promising strategy for the development of new antibiotics. This guide has provided a detailed overview of the inhibitor binding site, drawing parallels from well-studied compounds to infer the properties of novel inhibitors like this compound. The experimental protocols and visualizations presented herein offer a robust toolkit for researchers in this field.

Future efforts should focus on obtaining high-resolution co-crystal or cryo-EM structures of inhibitors bound to LolCDE to definitively elucidate their binding modes. Such information will be invaluable for structure-based drug design and the optimization of lead compounds to combat the growing threat of multidrug-resistant Gram-negative pathogens.

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

The Lol Pathway in E. coli: An In-depth Technical Guide for Researchers

A Comprehensive Overview of Lipoprotein Trafficking, Quantitative Insights, and Experimental Methodologies

The localization of lipoproteins (Lol) pathway in Escherichia coli is a vital cellular process responsible for the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM). This pathway is essential for the biogenesis and maintenance of the outer membrane, a critical protective barrier in Gram-negative bacteria. The essential nature of the Lol pathway and its components makes it a promising target for the development of novel antimicrobial agents. This technical guide provides a detailed examination of the Lol pathway, including its core components, mechanism of action, available quantitative data, and key experimental protocols for its study.

The Core Machinery of the Lol Pathway

The Lol pathway is orchestrated by five essential proteins: LolA, LolB, LolC, LolD, and LolE. These proteins work in a coordinated fashion to ensure the accurate and efficient transport of lipoproteins across the periplasm.

-

LolCDE Complex: This inner membrane-bound ATP-binding cassette (ABC) transporter is responsible for the initial recognition and extraction of outer membrane-destined lipoproteins from the inner membrane.[1] The complex is composed of one subunit each of LolC and LolE, and two subunits of the ATPase LolD.[2] LolE is thought to be the primary site for lipoprotein binding, while LolC plays a crucial role in recruiting the periplasmic chaperone, LolA.[1] The energy derived from ATP hydrolysis by LolD powers the release of the lipoprotein from the inner membrane.[3]

-

LolA: A soluble periplasmic chaperone, LolA receives the lipoprotein from the LolCDE complex.[1] Its primary function is to shield the hydrophobic acyl chains of the lipoprotein from the aqueous environment of the periplasm during transit to the outer membrane.[4]

-

LolB: An outer membrane-anchored lipoprotein itself, LolB acts as the receptor for the LolA-lipoprotein complex at the outer membrane.[5] It facilitates the final step of the pathway: the insertion of the lipoprotein into the inner leaflet of the outer membrane.[4]

The Mechanism of Lipoprotein Transport

The transport of a lipoprotein from the inner to the outer membrane via the Lol pathway is a multi-step process:

-

Lipoprotein Maturation: Before entering the Lol pathway, lipoproteins undergo a series of post-translational modifications at the inner membrane. These modifications are catalyzed by three key enzymes: Lgt, Lsp, and Lnt, resulting in a mature, triacylated lipoprotein anchored to the inner membrane.[6]

-

Recognition and Extraction: The LolCDE complex recognizes and binds to mature, outer membrane-destined lipoproteins. A key sorting signal, known as the "Lol avoidance signal," dictates whether a lipoprotein is retained in the inner membrane or transported to the outer membrane. In E. coli, the presence of an aspartate residue at the +2 position of the mature lipoprotein serves as this retention signal, preventing its recognition by the LolCDE complex.[7] Upon recognition, the LolCDE complex utilizes the energy from ATP hydrolysis by LolD to extract the lipoprotein from the inner membrane.[3]

-

Periplasmic Trafficking: The extracted lipoprotein is then transferred to the periplasmic chaperone LolA, forming a soluble LolA-lipoprotein complex.[1] LolA shields the lipid portion of the lipoprotein as it traverses the periplasm.[4]

-

Outer Membrane Insertion: At the outer membrane, the LolA-lipoprotein complex interacts with the receptor LolB.[5] The lipoprotein is then transferred from LolA to LolB in a "mouth-to-mouth" mechanism and is subsequently inserted into the inner leaflet of the outer membrane.[6]

Quantitative Data on the Lol Pathway

Quantitative analysis of the Lol pathway provides crucial insights into its efficiency and regulation. The following tables summarize the available quantitative data for the key components and processes of the E. coli Lol pathway.

| Component | Stoichiometry in LolCDE Complex | Cellular Abundance (molecules/cell) |

| LolC | 1 | Data not available |

| LolD | 2 | Data not available |

| LolE | 1 | Data not available |

| LolA | N/A | Data not available |

| LolB | N/A | Data not available |

| Lpp | N/A | ~1,000,000[8] |

| Parameter | Value | Conditions |

| Vmax | 242.8 ± 15.3 nmol phosphate/min/mg | LolCDE reconstituted in nanodiscs[9] |

| Km (ATP) | 0.19 ± 0.05 mM | LolCDE reconstituted in nanodiscs[9] |

Table 2: Kinetic Parameters of LolCDE ATPase Activity. These values represent the basal ATPase activity of the LolCDE complex in a lipid bilayer environment without the addition of exogenous lipoprotein substrates.

| Interacting Molecules | Binding Affinity (Kd) |

| LolA - Lipoprotein | Data not available |

| LolA - LolC | Data not available (Association constants have been measured by ITC, but specific Kd values were not reported in the reviewed literature)[10] |

| LolA-lipoprotein - LolB | Data not available (Kinetic parameters of transfer have been studied using SPR, but specific Kd values were not reported in the reviewed literature)[11] |

Table 3: Binding Affinities of Lol Pathway Components. Quantitative binding affinities (Kd values) for the key interactions within the Lol pathway are not extensively reported in the literature reviewed for this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Lol pathway in E. coli.

Purification of the LolCDE Complex

This protocol is adapted from methodologies described in several research articles.[12][13]

Materials:

-

E. coli strain overexpressing His-tagged LolCDE (e.g., BL21(DE3) with a suitable expression plasmid).

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

-

Solubilization buffer (Lysis buffer + 1% n-dodecyl-β-D-maltoside (DDM)).

-

Wash buffer (Lysis buffer + 0.05% DDM, 20 mM imidazole).

-

Elution buffer (Lysis buffer + 0.05% DDM, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Ultracentrifuge.

Procedure:

-

Expression: Grow the E. coli overexpression strain in LB medium at 37°C to an OD600 of ~0.8-1.0. Induce protein expression (e.g., with IPTG or arabinose) and continue cultivation at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis buffer and lyse the cells using a French press or sonication.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in Solubilization buffer and stir gently for 1 hour at 4°C to solubilize the membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any insoluble material.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis buffer containing 0.05% DDM.

-

Washing: Wash the column extensively with Wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the LolCDE complex from the column using Elution buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein into a DDM-free buffer suitable for downstream applications (e.g., reconstitution into proteoliposomes) using dialysis or a desalting column.

In Vitro Lipoprotein Transport Assay

This protocol outlines a single-cycle lipoprotein transport assay using purified components.[14]

Materials:

-

Purified LolCDE complex reconstituted into proteoliposomes (liposomes made from E. coli polar lipids).

-

Purified LolA.

-

Purified lipoprotein substrate (e.g., with a His-tag for detection).

-

Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

ATP solution.

-

SDS-PAGE and Western blotting reagents.

-

Anti-His antibody.

Procedure:

-

Reconstitution of LolCDE: Reconstitute the purified LolCDE complex into proteoliposomes using methods such as detergent removal by dialysis or Bio-Beads.

-

Reaction Setup: In a microcentrifuge tube, combine the LolCDE-proteoliposomes, purified LolA, and the lipoprotein substrate in the Assay buffer.

-

Initiation of Transport: Initiate the transport reaction by adding ATP to a final concentration of 2 mM. For a negative control, set up a reaction without ATP.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Stop the reaction and separate the proteoliposomes from the soluble fraction (containing LolA and any transported lipoprotein) by centrifugation.

-

Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an anti-His antibody to detect the amount of lipoprotein that has been transferred to LolA.

Photo-crosslinking Analysis of LolCDE-Lipoprotein Interaction

This protocol describes a method to study the direct interaction between LolCDE and a lipoprotein substrate in vivo.[13]

Materials:

-

E. coli strain engineered to express LolCDE and a lipoprotein containing a photo-activatable amino acid (e.g., p-benzoyl-L-phenylalanine, pBPA).

-

pBPA.

-

UV crosslinking apparatus (365 nm).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against the lipoprotein and a component of the LolCDE complex (e.g., a tag on LolC or LolE).

Procedure:

-

Strain Growth and Induction: Grow the engineered E. coli strain in a medium supplemented with pBPA. Induce the expression of the modified proteins.

-

UV Crosslinking: Harvest the cells and resuspend them in a suitable buffer. Expose the cell suspension to UV light (365 nm) for a specific duration to induce crosslinking between pBPA and interacting proteins.

-

Cell Lysis and Analysis: Lyse the cells and analyze the total cell lysate by SDS-PAGE and Western blotting.

-

Detection of Crosslinked Products: Use antibodies against both the lipoprotein and a subunit of the LolCDE complex to detect a higher molecular weight band corresponding to the crosslinked LolCDE-lipoprotein complex.

Visualizing the Lol Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Lol pathway and a typical experimental workflow for its study.

Caption: The Lol pathway for lipoprotein transport in E. coli.

Caption: A generalized workflow for studying the Lol pathway in vitro.

Conclusion and Future Directions

The Lol pathway represents a fascinating and essential piece of molecular machinery in E. coli and other Gram-negative bacteria. While significant progress has been made in elucidating its structure and function, several key areas warrant further investigation. A more comprehensive quantitative understanding of the pathway, including the in vivo concentrations of its components and the binding affinities between them, will be crucial for developing accurate models of lipoprotein trafficking. Furthermore, the discovery and characterization of small molecule inhibitors of the Lol pathway hold great promise for the development of new antibiotics to combat the growing threat of multidrug-resistant bacteria. This guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the complexities of the Lol pathway and contribute to these exciting areas of research.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Outer membrane lipoprotein biogenesis: Lol is not the end - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teasing apart the evolution of lipoprotein trafficking in gram-negative bacteria reveals a bifunctional LolA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. The labeling of lipoproteins for studies of cellular binding with a fluorescent lipophilic dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Real time analysis of lipoprotein transfer from LolA to LolB by means of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PubMed [pubmed.ncbi.nlm.nih.gov]

The LolCDE Complex: A Linchpin of Bacterial Viability and a Target for Novel Antimicrobials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the outer membrane is paramount for the survival of Gram-negative bacteria, serving as a selective barrier against environmental insults and antibiotics. A crucial component of this membrane is a class of proteins known as lipoproteins, which are anchored to the membrane via a lipid moiety. The correct localization of these lipoproteins is essential and is orchestrated by the Localization of lipoproteins (Lol) pathway. At the heart of this pathway lies the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. This complex is responsible for the energy-dependent extraction of newly synthesized lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone, LolA. Due to its indispensable role in bacterial viability, the LolCDE complex has emerged as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This technical guide provides a comprehensive overview of the LolCDE complex, detailing its structure, function, and critical role in bacterial survival. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The Lol Pathway and the Central Role of LolCDE

Gram-negative bacteria possess a complex cell envelope consisting of an inner membrane, a periplasmic space containing a thin peptidoglycan layer, and a protective outer membrane. Lipoproteins are a diverse group of proteins that are post-translationally modified with a lipid anchor, tethering them to these membranes where they perform a wide array of functions, including nutrient acquisition, signal transduction, and maintenance of cell envelope integrity.

The journey of an outer membrane-destined lipoprotein begins in the cytoplasm, followed by translocation across the inner membrane. After a series of enzymatic modifications resulting in a mature, triacylated lipoprotein anchored in the inner membrane, the Lol pathway takes over. This pathway ensures the safe transport of these hydrophobic molecules across the aqueous periplasm to their final destination in the outer membrane. The Lol pathway is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.

The LolCDE complex, an ABC transporter, initiates the transport process. It is composed of two transmembrane proteins, LolC and LolE, and two cytoplasmic ATPase subunits, LolD. The LolCDE complex recognizes and selectively extracts outer membrane-bound lipoproteins from the inner membrane. This process is fueled by the hydrolysis of ATP by the LolD subunits. Once extracted, the lipoprotein is handed off to the periplasmic chaperone LolA, which shields its lipid anchor during transit to the outer membrane receptor, LolB, for final insertion. The essentiality of the LolCDE complex for bacterial viability has been demonstrated, as its disruption leads to the mislocalization of lipoproteins and ultimately cell death[1]. This makes the LolCDE complex an attractive and largely unexploited target for the development of new antibacterial agents.

Quantitative Data on LolCDE Function

Understanding the kinetics and binding affinities of the LolCDE complex is crucial for both basic research and drug development. The following tables summarize key quantitative data reported in the literature.

Table 1: Michaelis-Menten Kinetics of LolCDE ATPase Activity

| Parameter | Value | Conditions | Reference |

| Km (ATP) | 0.19 ± 0.05 mM | Purified E. coli LolCDE reconstituted in nanodiscs | [2] |

| Vmax | 242.8 ± 15.3 nmol phosphate/min/mg protein | Purified E. coli LolCDE reconstituted in nanodiscs | [2] |

Note: The ATPase activity of LolCDE is significantly higher when reconstituted in a lipid environment (nanodiscs) compared to detergent micelles, highlighting the importance of the membrane context for its function[2].

Table 2: Inhibitor Binding and Activity against LolCDE

| Inhibitor | Parameter | Value | Organism/System | Reference |

| G0507 | Kd (to LolCDEWT) | 1.4 ± 0.5 µM | E. coli (Surface Plasmon Resonance) | [3] |

| G0507 | Kd (to LolCDEQ258K) | 0.8 ± 0.3 µM | E. coli (Surface Plasmon Resonance) | [3] |

| G0507 | MIC | 3.1 µM | E. coli ΔtolC | [3] |

| Pyridineimidazole compound 1 | MIC | 32 µg/mL | E. coli ATCC25922 | |

| Pyridineimidazole compound 1 | MIC | 0.25 µg/mL | E. coli ΔtolC | |

| Pyridineimidazole compound 2 | MIC | >64 µg/mL | E. coli ATCC25922 | |

| Pyridineimidazole compound 2 | MIC | 0.5 µg/mL | E. coli ΔtolC |

Note: While the binding affinity (Kd) of the inhibitor G0507 to wild-type and a resistant mutant of LolCDE are comparable, the inhibitor's effect on ATPase activity is abrogated in the mutant, suggesting a complex mechanism of inhibition[3]. The Minimum Inhibitory Concentration (MIC) values highlight the importance of efflux pumps in bacterial resistance to LolCDE inhibitors. The precise binding affinity (Kd) of lipoprotein substrates to LolCDE has not been definitively quantified and remains an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and inhibition of the LolCDE complex.

Purification and Reconstitution of the LolCDE Complex

A functional LolCDE complex is essential for in vitro assays. The following protocol is a synthesized method based on established procedures[2][4].

A. Expression and Membrane Preparation:

-

Co-express the lolC, lolD, and lolE genes in an appropriate E. coli expression strain (e.g., BL21(DE3)). A C-terminal affinity tag (e.g., His-tag or Strep-tag) on one of the subunits (e.g., LolD) facilitates purification.

-

Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.8-1.0.

-

Induce protein expression with an appropriate inducer (e.g., L-arabinose or IPTG) and continue cultivation at a lower temperature (e.g., 18°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors).

-

Lyse the cells using a French press or sonication.

-

Remove unlysed cells and debris by low-speed centrifugation.

-

Isolate the cell membranes by ultracentrifugation of the supernatant.

B. Solubilization and Affinity Chromatography:

-

Resuspend the isolated membranes in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM)).

-

Incubate on ice with gentle agitation to solubilize the membrane proteins.

-

Remove insoluble material by ultracentrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA or Strep-Tactin) pre-equilibrated with a wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% DDM).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the LolCDE complex using an elution buffer containing a competing agent (e.g., imidazole for His-tags or desthiobiotin for Strep-tags).

C. Reconstitution into Nanodiscs or Proteoliposomes:

-

For reconstitution into nanodiscs, mix the purified LolCDE complex with a membrane scaffold protein (e.g., MSP1D1) and solubilized lipids (e.g., E. coli polar lipids or POPG) in the presence of a detergent.

-

Remove the detergent using Bio-Beads to allow for the self-assembly of nanodiscs.

-

Purify the reconstituted LolCDE-nanodiscs by size-exclusion chromatography.

-

For reconstitution into proteoliposomes, mix the purified protein with sonicated E. coli phospholipids in the presence of a mild detergent.

-

Remove the detergent by dialysis against a detergent-free buffer, leading to the formation of proteoliposomes.

-

Harvest the proteoliposomes by ultracentrifugation.

In Vitro ATPase Activity Assay

The ATPase activity of LolCDE is a direct measure of its function. The following protocol is based on the malachite green phosphate assay[4].

-

Prepare a reaction mixture containing the purified and reconstituted LolCDE complex (e.g., 0.2 µM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

To test the effect of inhibitors, pre-incubate the complex with varying concentrations of the compound.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

Measure the absorbance at 620 nm.

-

Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

-

Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per milligram of protein).

In Vitro Lipoprotein Transport Assay

This assay measures the ability of LolCDE to transfer a lipoprotein to the periplasmic chaperone LolA.

A. Spheroplast-Based Assay:

-

Prepare spheroplasts from an appropriate E. coli strain by treating the cells with lysozyme and EDTA in an osmotically stabilizing buffer.

-

Radiolabel the lipoproteins in the spheroplasts by pulse-labeling with [35S]methionine.

-

Incubate the radiolabeled spheroplasts with purified LolA in the presence of ATP and an energy source.

-

To test inhibitors, add the compound to the incubation mixture.

-

After incubation, separate the spheroplasts from the supernatant (containing the released LolA-lipoprotein complex) by centrifugation.

-

Analyze the proteins in the supernatant by SDS-PAGE and autoradiography to detect the radiolabeled lipoprotein transferred to LolA.

B. Reconstituted System Assay:

-

Co-express a specific lipoprotein (e.g., Lpp or Pal) with the LolCDE complex.

-

Purify the lipoprotein-bound LolCDE complex and reconstitute it into proteoliposomes as described in section 3.1.

-

Incubate the proteoliposomes with purified LolA in a reaction buffer containing ATP and MgCl2.

-

Separate the proteoliposomes from the soluble fraction by centrifugation.

-

Analyze the supernatant for the presence of the lipoprotein in complex with LolA by immunoblotting.

In Vivo Photo-Crosslinking

This technique is used to identify protein-protein interactions within the living cell.

-

Introduce a photo-activatable amino acid analog (e.g., p-benzoyl-L-phenylalanine, pBpa) at specific sites within LolC or LolE using amber suppression technology.

-

Express the modified LolCDE complex in E. coli.

-

Expose the cells to UV light to induce crosslinking between the pBpa residue and interacting proteins (i.e., lipoproteins).

-

Lyse the cells and immunoprecipitate the LolCDE complex using an antibody against one of its subunits.

-

Analyze the immunoprecipitated material by SDS-PAGE and immunoblotting using an antibody against the suspected interacting lipoprotein to detect the crosslinked product.

Visualizing the LolCDE-Mediated Pathway and Experimental Workflows

Diagram 1: The Lol Lipoprotein Transport Pathway

Caption: Overview of the Lol lipoprotein transport pathway in Gram-negative bacteria.

Diagram 2: The Catalytic Cycle of the LolCDE Complex

Caption: The ATP-dependent catalytic cycle of the LolCDE complex.

Diagram 3: Experimental Workflow for Screening LolCDE Inhibitors

Caption: A general workflow for the discovery and characterization of LolCDE inhibitors.